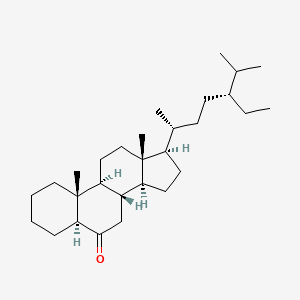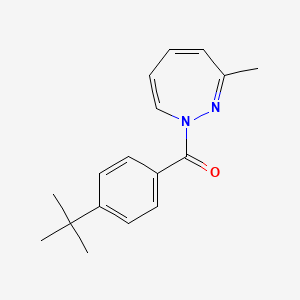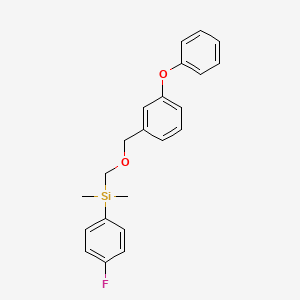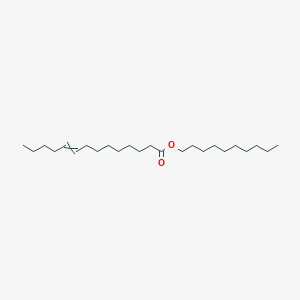
Decyl tetradec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl tetradec-9-enoate: is an organic compound that belongs to the class of esters It is formed by the esterification of decanol and tetradec-9-enoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyl tetradec-9-enoate can be synthesized through the esterification reaction between decanol and tetradec-9-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the catalyst, and the ester is continuously collected. This method allows for efficient large-scale production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Decyl tetradec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Tetradec-9-enoic acid.
Reduction: Decanol and tetradec-9-enol.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decyl tetradec-9-enoate has several scientific research applications, including:
Chemistry: It is used as a model compound in esterification and hydrolysis studies.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: this compound is used in the formulation of fragrances, flavors, and as a lubricant in various industrial processes
Wirkmechanismus
The mechanism of action of decyl tetradec-9-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing decanol and tetradec-9-enoic acid. These products can then participate in various biochemical pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
- Ethyl tetradec-9-enoate
- Cetyl myristoleate
- Tetradec-9-enoic acid icosyl ester
Comparison: Decyl tetradec-9-enoate is unique due to its specific ester linkage between decanol and tetradec-9-enoic acid. Compared to ethyl tetradec-9-enoate, it has a longer alkyl chain, which can influence its physical and chemical properties. Cetyl myristoleate and tetradec-9-enoic acid icosyl ester have different alkyl groups, leading to variations in their applications and reactivity .
Eigenschaften
CAS-Nummer |
93676-00-7 |
|---|---|
Molekularformel |
C24H46O2 |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
decyl tetradec-9-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-7-9-11-13-14-15-16-18-20-22-24(25)26-23-21-19-17-12-10-8-6-4-2/h9,11H,3-8,10,12-23H2,1-2H3 |
InChI-Schlüssel |
PBYDYHUXXGZTBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CCCCCCCC=CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


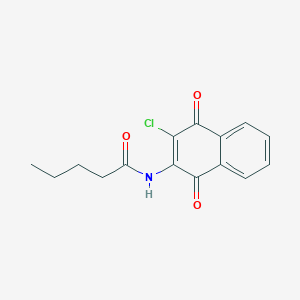
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)

![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
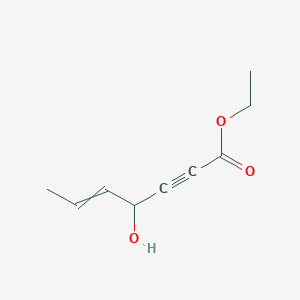

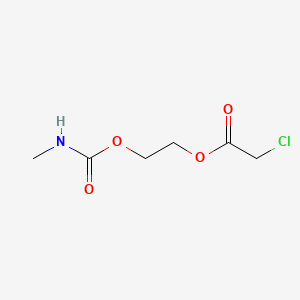
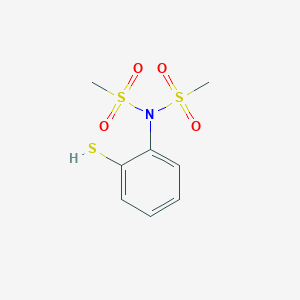
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
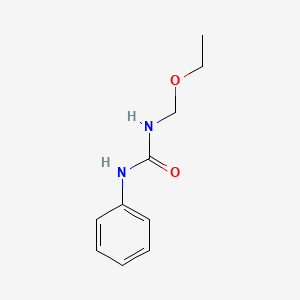
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
